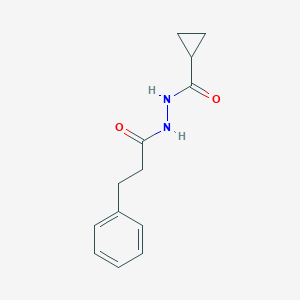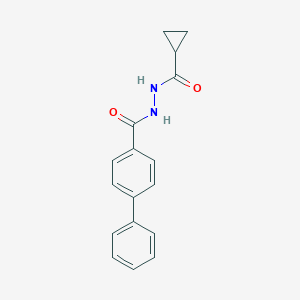![molecular formula C22H22N2O5S B322159 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B322159.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-ethoxyaniline with chlorosulfonic acid to form 4-ethoxyanilino sulfonyl chloride.
Coupling reaction: The sulfonyl chloride intermediate is then reacted with 4-methoxybenzoic acid in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methoxybenzamide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The sulfonyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-methoxybenzamide
- N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-4-ethoxybenzamide
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C22H22N2O5S |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H22N2O5S/c1-3-29-20-12-6-18(7-13-20)24-30(26,27)21-14-8-17(9-15-21)23-22(25)16-4-10-19(28-2)11-5-16/h4-15,24H,3H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
IZJQZKNAFJSNKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


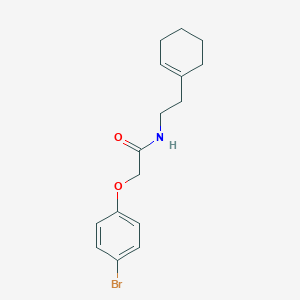
![2-(4-bromophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B322077.png)
![2-{[(4-bromophenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B322083.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B322088.png)
![2-[(cyclohexylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B322089.png)
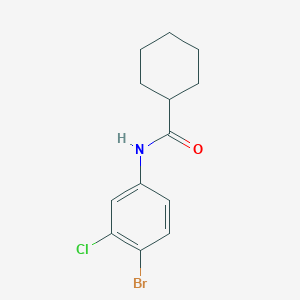
![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B322093.png)
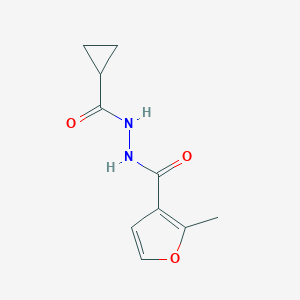
![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B322104.png)
![4-[2-(cyclopropylcarbonyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B322106.png)
![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B322107.png)
